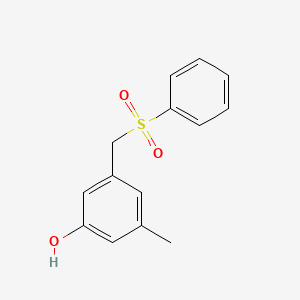

3-Methyl-5-((phenylsulfonyl)methyl)phenol

Description

Properties

Molecular Formula |

C14H14O3S |

|---|---|

Molecular Weight |

262.33 g/mol |

IUPAC Name |

3-(benzenesulfonylmethyl)-5-methylphenol |

InChI |

InChI=1S/C14H14O3S/c1-11-7-12(9-13(15)8-11)10-18(16,17)14-5-3-2-4-6-14/h2-9,15H,10H2,1H3 |

InChI Key |

CAPGNYHDTGTYQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)CS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((phenylsulfonyl)methyl)phenol typically involves the reaction of 3-methylphenol with phenylsulfonylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phenylsulfonylmethyl group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((phenylsulfonyl)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The phenylsulfonyl group can be reduced to form the corresponding phenylsulfide.

Substitution: The methyl and phenylsulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the phenylsulfonyl group may produce phenylsulfides.

Scientific Research Applications

3-Methyl-5-((phenylsulfonyl)methyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((phenylsulfonyl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonyl Groups

3-Chloro-5-(methylsulfonyl)phenol

- Structure : Chloro (3-position) and methylsulfonyl (5-position) substituents.

- Key Differences : Replaces the phenylsulfonylmethyl group with a smaller methylsulfonyl group and introduces a chlorine atom.

- Hazard data (H315, H319, H335) indicate skin/eye irritation and respiratory sensitization risks .

4-(4-Methoxybenzenesulfonyl)-3-methyl-5-phenylpyrazole

- Structure : Pyrazole core with methoxybenzenesulfonyl and phenyl groups.

- Key Differences: Non-phenolic scaffold with a sulfonamide-linked aromatic system.

- Impact: The pyrazole ring alters electronic distribution, affecting reactivity in biological systems compared to phenolic derivatives .

Trisubstituted Phenols with Varied Substituents

3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol

- Structure : Methoxyphenyl (3-position), methyl (2-position), and phenyl (5-position) groups.

- Key Differences : Lacks sulfonyl groups but includes methoxy and biphenyl moieties.

- Impact: Enhanced electron-donating effects from the methoxy group increase ring activation for electrophilic substitution, contrasting with the electron-withdrawing sulfonyl group in 3-Methyl-5-((phenylsulfonyl)methyl)phenol .

3-(4-Chlorophenyl)-2-methyl-5-phenylphenol

- Structure : Chlorophenyl (3-position), methyl (2-position), and phenyl (5-position) groups.

- Key Differences : Chlorine introduces electronegativity but lacks sulfonyl-related steric hindrance.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| This compound | C₁₅H₁₆O₃S | 276.35 | Not reported | Low aqueous solubility |

| 3-Chloro-5-(methylsulfonyl)phenol | C₇H₇ClO₃S | 218.65 | Not reported | Moderate in polar solvents |

| 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol | C₂₀H₁₈O₂ | 298.36 | Oil (no sharp MP) | High in organic solvents |

Notes:

- The phenylsulfonyl group in this compound significantly increases molecular weight and hydrophobicity compared to analogues with smaller substituents.

- Lack of sharp melting points in some derivatives (e.g., 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol) suggests amorphous or oily states, contrasting with crystalline sulfonyl-containing compounds .

Antitumor Activity

- This compound Derivatives: PF-543 derivatives exhibit potent SphK1 inhibition (IC₅₀ ~2.6 nM), attributed to the phenylsulfonylmethyl group’s steric and electronic interactions with the enzyme’s hydrophobic pocket .

- Comparison with Non-Sulfonyl Analogues: Trisubstituted phenols lacking sulfonyl groups (e.g., 3-(4-Chlorophenyl)-2-methyl-5-phenylphenol) show reduced specificity for SphK1, highlighting the critical role of the sulfonyl moiety in target engagement .

Enzymatic and Chiral Interactions

- Steric Effects: Bulky substituents near the sulfonyl group (e.g., methyl in this compound) reduce enantioselectivity in chiral environments compared to analogues with smaller groups (e.g., carbonyl at C3 in related compounds) .

Biological Activity

3-Methyl-5-((phenylsulfonyl)methyl)phenol, also known as a phenolic compound, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C13H14O3S

- Molecular Weight : 250.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances its reactivity, allowing it to form covalent bonds with target proteins, which can lead to modulation of biological pathways.

Biological Activities

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage and has implications in preventing diseases related to oxidative stress.

-

Anticancer Properties

- Studies have indicated that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

-

Anti-inflammatory Effects

- The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property suggests its use in treating inflammatory diseases.

Case Studies and Assays

Several studies have evaluated the biological activity of this compound through various assays:

Toxicological Profile

The safety profile of this compound has been assessed in various models, indicating low toxicity at therapeutic doses. In vivo studies have shown no significant adverse effects at concentrations that exert biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.